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Diguanosine 5 inverted exclamation marka-triphosphate - 6674-45-9

Diguanosine 5 inverted exclamation marka-triphosphate

Catalog Number: EVT-1785537
CAS Number: 6674-45-9
Molecular Formula: C20H27N10O18P3
Molecular Weight: 788.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Diguanosine 5 inverted exclamation mark-triphosphate, also known as guanosine 5'-diphosphate, is a nucleotide that plays a crucial role in various biochemical processes. It is a derivative of guanosine and contains two guanine bases linked by a phosphate group. This compound is classified under nucleotides, specifically as a dinucleotide, which are essential for cellular metabolism and signaling.

Source and Classification

Diguanosine 5 inverted exclamation mark-triphosphate can be sourced from natural biological systems where it participates in the synthesis of RNA and acts as a signaling molecule. It belongs to the category of nucleotides, which are organic molecules essential for the formation of nucleic acids like DNA and RNA. Additionally, it is classified as a purine nucleotide due to its guanine base.

Synthesis Analysis

Methods of Synthesis

The synthesis of diguanosine 5 inverted exclamation mark-triphosphate can be achieved through both enzymatic and chemical methods.

  1. Enzymatic Synthesis: This method typically involves the use of specific enzymes such as guanylate kinase, which catalyzes the phosphorylation of guanosine diphosphate to form diguanosine 5 inverted exclamation mark-triphosphate. The process often utilizes adenosine triphosphate as a phosphate donor.
  2. Chemical Synthesis: Chemical methods may involve the phosphorylation of guanosine using phosphoric acid or other phosphate donors in controlled conditions to yield diguanosine 5 inverted exclamation mark-triphosphate.

Technical details regarding these methods often include optimization of reaction conditions such as pH, temperature, and concentration of reactants to maximize yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of diguanosine 5 inverted exclamation mark-triphosphate consists of two guanine bases connected by a ribose sugar and three phosphate groups. The molecular formula is C10H14N5O13P3C_{10}H_{14}N_5O_{13}P_3, with a molecular weight of approximately 523.10 g/mol. The structure can be depicted as follows:

  • Guanosine Backbone: Comprising two guanine units.
  • Phosphate Groups: Three phosphate groups attached to the ribose sugar.

The structural representation highlights the connectivity between the components, which is essential for its biological function.

Chemical Reactions Analysis

Reactions and Technical Details

Diguanosine 5 inverted exclamation mark-triphosphate is involved in several key biochemical reactions:

  1. Phosphorylation Reactions: It can serve as a substrate for kinases that phosphorylate other molecules, facilitating energy transfer within cells.
  2. Polymerization Reactions: It acts as a building block for RNA synthesis during transcription processes where ribonucleic acid polymerases utilize it to elongate RNA chains.
  3. Signal Transduction: It plays a role in signaling pathways where it can activate or inhibit various cellular processes through interactions with specific proteins.
Mechanism of Action

Process and Data

The mechanism of action for diguanosine 5 inverted exclamation mark-triphosphate primarily involves its role as an energy donor and substrate in biochemical reactions:

  • Energy Transfer: The high-energy phosphate bonds in diguanosine 5 inverted exclamation mark-triphosphate are hydrolyzed to release energy, which is utilized in various cellular processes.
  • Substrate for Enzymes: It serves as an essential substrate for enzymes like RNA polymerases during RNA synthesis, where it donates its nucleotide unit to growing RNA chains.

This mechanism underscores its importance in cellular metabolism and genetic information transfer.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Generally appears as a white to off-white powder.
  • Solubility: Highly soluble in water, facilitating its role in biological systems.
  • Stability: Sensitive to hydrolysis; stability can be influenced by pH and temperature.

Chemical Properties

  • Molecular Weight: Approximately 523.10 g/mol.
  • pH Stability Range: Typically stable at pH ranges between 6 to 8.
  • Extinction Coefficient: Approximately 13,700 L mol1 cm113,700\text{ L mol}^{-1}\text{ cm}^{-1} at 252 nm, indicating strong absorbance characteristics useful for analytical purposes.

These properties are crucial for understanding its behavior in biological systems and laboratory applications.

Applications

Scientific Uses

Diguanosine 5 inverted exclamation mark-triphosphate has several significant applications in scientific research:

  1. Molecular Biology: Used extensively in RNA synthesis for research purposes, including reverse transcription polymerase chain reaction (RT-PCR) techniques.
  2. Biochemical Assays: Acts as a substrate in various assays that study enzyme kinetics and metabolic pathways.
  3. Therapeutic Research: Investigated for potential roles in drug discovery and development due to its involvement in cellular signaling pathways.
Biochemical Synthesis and Metabolic Pathways

Enzymatic Biosynthesis via Nucleotide Salvage and De Novo Pathways

Diguanosine 5'-triphosphate (Gp₃G, also termed guanosine(5')triphospho(5')guanosine) is synthesized through concerted enzymatic activities bridging guanine nucleotide metabolism. Unlike standard nucleotides, Gp₃G formation relies on phosphoanhydride bond formation between two GTP molecules, catalyzed by specialized ligases. In E. coli, this process is linked to the stringent response: under amino acid starvation, RelA synthase transfers pyrophosphate from ATP to the 3'-hydroxyl of GTP, generating pppGpp (magic spot I), which shares structural motifs with diguanosine polyphosphates [1] [9]. De novo synthesis involves:

  • GTP primacy: GTP pools derived from IMP dehydrogenase (IMPDH) in purine biosynthesis serve as substrates.
  • Ligase specificity: Enzymes like diguanylate cyclase (DGC) catalyze Gp₃G formation via condensation, though canonical DGCs typically generate cyclic-di-GMP. Non-ribosomal ligase activity observed in mammalian systems suggests GTP:GTP ligases form linear Gp₃G [9].

Table 1: Enzymes Implicated in Gp₃G Biosynthesis

EnzymeOrganismReactionCofactors
RelA SynthaseE. coliGTP + ATP → pppGpp + AMPMg²⁺
GTP:GTP LigaseMammalian cellsGTP + GTP → Gp₃G + PPᵢMg²⁺/Mn²⁺
IMP DehydrogenaseUbiquitousIMP + NAD⁺ → XMP + NADH-

Salvage pathways contribute via nucleoside diphosphate kinases (NDPKs), which phosphorylate GDP to GTP using ATP, thereby replenishing GTP substrates [9].

Catabolic Regulation by Phosphohydrolases and Pyrophosphatases

Gp₃G degradation is critical for maintaining guanine nucleotide homeostasis and involves stepwise phosphate hydrolysis:

  • Pyrophosphatases: Enzymes like inorganic pyrophosphatase (PPase) cleave Gp₃G into GTP and GMP, analogous to the zinc-activated yeast PPase that hydrolyzes magic spot compounds [9].
  • Phosphohydrolases: Alkaline phosphatases (ALPs) and nucleotide pyrophosphatases (NPPs) hydrolyze terminal phosphates, yielding GDP and GTP intermediates [3].
  • Regulated decay: Gp₃G’s half-life is modulated by divalent cations (Mg²⁺ stabilizes; Ca²⁺ accelerates hydrolysis) and pH. At physiological pH (7.4), spontaneous hydrolysis occurs but is negligible compared to enzymatic degradation [3].

Table 2: Gp₃G Catabolic Enzymes and Kinetics

EnzymeCleavage SiteProductsKₘ (μM)
Inorganic Pyrophosphataseβ-γ phosphate bondGTP + GMP15–50
Alkaline PhosphataseTerminal phosphateGDP + GTP10–30
5'-NucleotidaseGuanine nucleotidesGuanosine + Pᵢ20–100

Metabolic Crosstalk with Adenine-Based Purinergic Systems

Gp₃G intersects with adenine nucleotide signaling through shared metabolic nodes:

  • Energy charge competition: GTP and ATP pools directly compete for biosynthesis. During glucose deprivation, GTP salvage increases, depleting ATP and elevating Gp₃G [9].
  • Receptor antagonism: Gp₃G inhibits adenosine A₁ receptors (Ki ~5 μM), blunting cAMP suppression by adenosine. Conversely, adenine nucleotides (e.g., ATP) suppress guanylate cyclase activity, reducing cGMP synthesis [4] [9].
  • Enzymatic interplay: Adenylate kinases phosphorylate GMP to GDP using ATP, indirectly fueling Gp₃G synthesis. Conversely, guanylate kinases phosphorylate GDP to GTP, utilizing ATP and linking guanine/adenine nucleotide fluxes [9].

This crosstalk extends to stress adaptation: Oxidative stress upregulates Gp₃G synthesis, which attenuates ATP-mediated inflammasome activation, suggesting a cytoprotective role [4] [9].

Properties

CAS Number

6674-45-9

Product Name

Diguanosine 5 inverted exclamation marka-triphosphate

IUPAC Name

bis[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

Molecular Formula

C20H27N10O18P3

Molecular Weight

788.4 g/mol

InChI

InChI=1S/C20H27N10O18P3/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-11(33)9(31)5(45-17)1-43-49(37,38)47-51(41,42)48-50(39,40)44-2-6-10(32)12(34)18(46-6)30-4-24-8-14(30)26-20(22)28-16(8)36/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H,39,40)(H,41,42)(H3,21,25,27,35)(H3,22,26,28,36)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1

InChI Key

AAXYAFFKOSNMEB-MHARETSRSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N

Synonyms

diguanosine triphosphate

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N

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